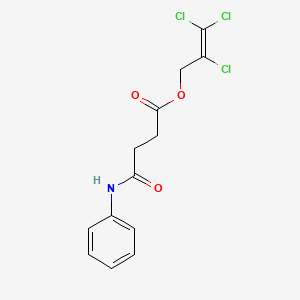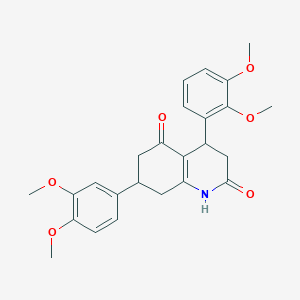![molecular formula C20H18O4 B5561846 6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5561846.png)
6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6H-benzo[c]chromenes and related compounds involves innovative methods that enable the formation of these complex structures. Microwave-assisted cyclization under mildly basic conditions has been employed to synthesize 6H-benzo[c]chromen-6-ones and their tetrahydro analogues from aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates, yielding these compounds in 50-72% yields (Dao et al., 2018). Additionally, an oxidant-free, three-component synthesis approach has been developed for 7-amino-6H-benzo[c]chromen-6-ones under green conditions, highlighting the environmental friendliness of this method (Vachan et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds within the 6H-benzo[c]chromen family has been elucidated through various analytical techniques, revealing interesting conformational details. For example, a study on a dimethyl-substituted chromene compound showed that the cyclohexenone ring adopts an envelope conformation, providing insights into the steric and electronic influences on the molecule's overall shape and reactivity (Inglebert et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving 6H-benzo[c]chromenes are versatile, including palladium-catalyzed intramolecular dehydrogenative coupling of aryl C-H bonds, which showcases the synthetic utility of these compounds (Guo et al., 2017). Such reactions enable the construction of complex molecular architectures from simpler starting materials, demonstrating the chemical richness of the 6H-benzo[c]chromen framework.
Applications De Recherche Scientifique
Antiproliferative Potential and Fluorescence Properties
- A study synthesized derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid and evaluated their antiproliferative activities against human non-small cell lung cancer cell lines. Notably, one compound showed strong antiproliferative activity, suggesting potential as an antitumor agent. Another compound displayed excellent fluorescence properties, useful for biological imaging (Fu et al., 2015).
Synthesis and Chemical Properties
- Research developed a method for intramolecular arylation of phenols with aryl halides, which results in the formation of 6H-benzo[c]chromenes. This process involves a base-mediated reaction and is significant for its transition-metal-free approach (Bajracharya & Daugulis, 2008).
- Another study presented microwave-assisted cyclization under mildly basic conditions to synthesize 6H-benzo[c]chromen-6-ones and their tetrahydro analogues. This research highlights an efficient synthesis approach (Dao et al., 2018).
Catalytic Applications and Reactions
- A study by Murakami et al. (2022) explored the Mn(III)-catalyzed aerobic oxidation of specific enols, resulting in the formation of various benzo[c]chromene derivatives. This research provides insights into the mechanism of such reactions (Murakami et al., 2022).
Environmental Chemistry
- Shul’pin et al. (1993) studied the H2O2 oxidation of cyclohexane and other alkanes to yield alkyl peroxides and phenols. This research contributes to the understanding of alkane oxidation processes (Shul’pin et al., 1993).
Organic Synthesis Methodologies
- Several studies have focused on developing efficient methodologies for synthesizing 6H-benzo[c]chromenes and related structures. These include a variety of reactions and catalysts, contributing to the field of organic synthesis (Singha et al., 2015), (Chan et al., 2015).
Green Chemistry Applications
- A study by He et al. (2012) developed a catalyst-free synthesis of 6H-benzo[c]chromenes in aqueous media under microwave irradiation, highlighting an environmentally friendly approach (He et al., 2012).
Potential in Light-Emitting Diodes (LEDs)
- Ryzhkova et al. (2022) conducted a study on the oxidative cyclization of certain compounds to synthesize derivatives used as luminescence materials in OLEDs. This research connects organic synthesis with materials science [(Ryzhkova et al., 2022)](https://consensus.app/papers/cyclization-5hchromeno23bpyridines-ryzhkova/453490776df05bdb9f444fef786b3aff/?utm_source=chatgpt).
Enantioselective Synthesis
- Yamamoto and Zhao (2017) reported on the asymmetric hydrogenation of 2H-chromenes, providing a method for constructing chiral benzo six-membered oxygen-containing compounds (Yamamoto & Zhao, 2017).
Natural Product Synthesis
- Guo et al. (2017) demonstrated a palladium-catalyzed intramolecular C-H/C-H coupling reaction to generate 6H-benzo[c]chromenes, highlighting its application in natural product synthesis (Guo et al., 2017).
Review on Synthetic Protocols
- Mazimba (2016) provided a review of the synthetic procedures for 6H-benzo[c]chromen-6-ones, emphasizing their pharmacological importance and the need for efficient synthetic methods (Mazimba, 2016).
Tandem Reactions and Synthesis Strategies
- Fan et al. (2012) developed a simple protocol for the synthesis of benzo[c]chromen-6-ones through CuI-catalyzed tandem reactions, contributing to the field of organic synthesis (Fan et al., 2012).
Bioinspired Synthesis
- Songthammawat et al. (2018) explored a bioinspired approach for synthesizing the tricyclic core of certain natural products, showcasing the integration of natural processes in synthetic chemistry (Songthammawat et al., 2018).
Organocatalysis and Novel Reaction Pathways
- Hsieh et al. (2017) developed a domino reaction with organocatalytic enantioselective Michael-acetalization-Henry reaction, leading to the synthesis of hexahydro-6H-benzo[c]chromenones (Hsieh et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c21-19(13-6-2-1-3-7-13)23-14-10-11-16-15-8-4-5-9-17(15)20(22)24-18(16)12-14/h4-5,8-13H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVRZYAIIQZCJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-acetyl-8-[2-(4-morpholinyl)-2-oxoethyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5561763.png)

![2-[{[(3R*,4R*)-1-[(4-fluoro-2-methylphenyl)acetyl]-4-(hydroxymethyl)pyrrolidin-3-yl]methyl}(methyl)amino]ethanol](/img/structure/B5561770.png)
![2-[({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5561779.png)
![2-{1-(3-furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinyl}ethanol](/img/structure/B5561784.png)


![2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5561804.png)

![2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5561832.png)
![2-(ethoxymethyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B5561833.png)
![3-isobutyl-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-isoxazolecarboxamide](/img/structure/B5561851.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}propanamide](/img/structure/B5561859.png)